

Application Notes and Protocols for NI-57 in High-Throughput Screening Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NI-57 is a potent and selective chemical probe for the Bromodomain and PHD Finger (BRPF) family of proteins, which includes BRPF1, BRPF2, and BRPF3.[1][2] These proteins are crucial components of histone acetyltransferase (HAT) complexes and are implicated in various cellular processes, including transcriptional regulation and chromatin remodeling.[1] Dysregulation of BRPF activity has been linked to several diseases, making them attractive targets for therapeutic intervention. High-throughput screening (HTS) assays are essential for identifying and characterizing small molecule modulators of BRPF proteins. This document provides detailed application notes and protocols for utilizing NI-57 in HTS campaigns.

Mechanism of Action

NI-57 is a selective inhibitor of the BRPF family of bromodomains.[2] It binds with high affinity to the acetyl-lysine binding pocket of BRPF1B, BRPF2, and BRPF3, thereby disrupting their interaction with acetylated histones and other cellular proteins.[1] This inhibition modulates the activity of associated HAT complexes, leading to downstream effects on gene expression. The selectivity of NI-57 for the BRPF family over other bromodomain families, including the BET family, makes it a valuable tool for studying the specific functions of BRPF proteins.[1]

Data Presentation



In Vitro Potency and Selectivity of NI-57

Target	Assay Type	Kd (nM)	IC50 (nM)
BRPF1B	Isothermal Titration Calorimetry (ITC)	31	-
BRPF2	Isothermal Titration Calorimetry (ITC)	108	-
BRPF3	Isothermal Titration Calorimetry (ITC)	408	-
BRPF1	AlphaScreen	-	114
BRPF1 (Targetmol)	-	-	3.1
BRPF2 (Targetmol)	-	-	46
BRPF3 (Targetmol)	-	-	140
BRD9	-	1000	-
BRD4	-	3900	-

Data compiled from multiple sources.[1][3]

Cellular Activity of NI-57



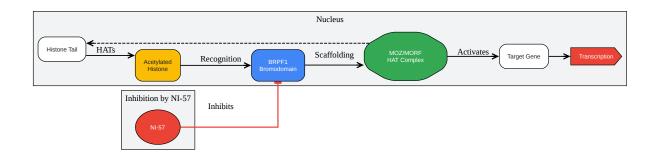
Assay Type	Cell Line	Target	Effect	IC50 (μM)
NanoBRET™	-	BRPF1B	Dose-dependent displacement from histone H3.3	0.07
Fluorescence Recovery After Photobleaching (FRAP)	-	BRPF2	Accelerated FRAP recovery, preventing binding to chromatin	-
Cellular Thermal Shift Assay (CETSA)	-	BRPF1B	Increased thermal stability	-

Data from the Structural Genomics Consortium.[1]

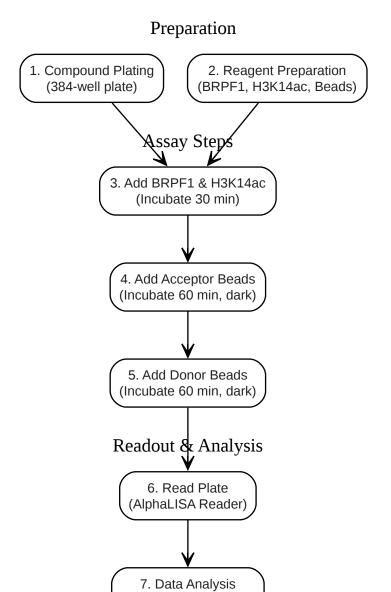
Signaling Pathway

The following diagram illustrates the signaling pathway involving BRPF1 and the inhibitory action of NI-57. BRPF1 acts as a scaffold protein within the MOZ/MORF histone acetyltransferase (HAT) complex. This complex acetylates histones, leading to chromatin remodeling and gene transcription. NI-57 inhibits the bromodomain of BRPF1, preventing its recognition of acetylated histones and thereby disrupting the function of the HAT complex.





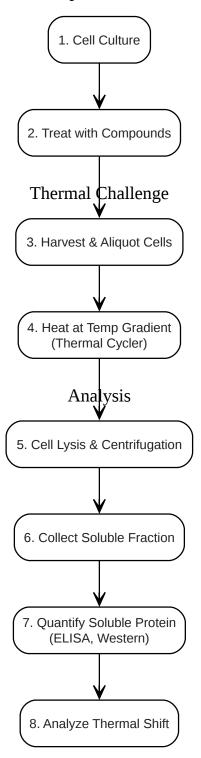




(% Inhibition, IC50, Z')



Cell Preparation & Treatment



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References

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